N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide

Medicinal Chemistry Carbonic Anhydrase Inhibition Chemical Probe Procurement

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide (CAS 1286710-72-2) is a synthetic, secondary benzenesulfonamide derivative with the molecular formula C₁₂H₁₆FNO₃S and a molecular weight of 273.33 g/mol. Its scaffold combines a meta‑fluorinated phenylsulfonamide with a sterically constrained 2‑cyclopropyl‑2‑hydroxypropyl side‑chain, placing it within a class of fluorinated aromatic sulfonamides that are frequently investigated as zinc‑binding enzyme inhibitors (e.g., carbonic anhydrases ).

Molecular Formula C12H16FNO3S
Molecular Weight 273.32
CAS No. 1286710-72-2
Cat. No. B2413961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide
CAS1286710-72-2
Molecular FormulaC12H16FNO3S
Molecular Weight273.32
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC=CC(=C1)F)(C2CC2)O
InChIInChI=1S/C12H16FNO3S/c1-12(15,9-5-6-9)8-14-18(16,17)11-4-2-3-10(13)7-11/h2-4,7,9,14-15H,5-6,8H2,1H3
InChIKeySIVSDCSJJSZPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification Baseline for N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide (CAS 1286710-72-2) – Core Identity, Physicochemical Profile, and Class Context


N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide (CAS 1286710-72-2) is a synthetic, secondary benzenesulfonamide derivative with the molecular formula C₁₂H₁₆FNO₃S and a molecular weight of 273.33 g/mol . Its scaffold combines a meta‑fluorinated phenylsulfonamide with a sterically constrained 2‑cyclopropyl‑2‑hydroxypropyl side‑chain, placing it within a class of fluorinated aromatic sulfonamides that are frequently investigated as zinc‑binding enzyme inhibitors (e.g., carbonic anhydrases [1]). However, unlike several advanced analogs, publicly available quantitative biological activity, selectivity, or pharmacokinetic data for this exact compound remain absent from the peer‑reviewed and patent literature retrievable within the permitted source boundaries.

Why Generic Substitution of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide (CAS 1286710-72-2) Carries Undefined Technical Risk: Evidence Gap Analysis


In the fluorinated benzenesulfonamide class, subtle structural variations—such as the position of fluorine substitution, the nature of the N‑alkyl side‑chain, and the presence of hydrogen‑bond donors—can produce dramatic shifts in target affinity, isoform selectivity, and metabolic stability [1]. For example, mono‑ versus poly‑fluorination on the phenyl ring can alter carbonic anhydrase isoform selectivity by over an order of magnitude [1]. For CAS 1286710-72-2, however, no head‑to‑head comparative binding, functional, ADME, or in vivo data have been published in accessible primary sources. This absence of quantitative differentiation means that substituting this compound for a structurally related analog (e.g., N‑cyclopropyl‑3‑fluorobenzenesulfonamide or N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide) is an unvalidated risk: even minor side‑chain modifications cannot be assumed to preserve the biological or physicochemical profile of the intended lead or probe. Until comparative data emerge, procurement decisions must treat CAS 1286710-72-2 as a distinct chemical entity with an uncharacterized selectivity and potency fingerprint.

Quantitative Differentiation Evidence for N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide (CAS 1286710-72-2) – Head‑to‑Head Comparator Analysis


Absence of Publicly Available Comparative Biological Activity Data for CAS 1286710-72-2

Despite exhaustive searching within the permitted primary literature, patent, and authoritative database sources, no quantitative head‑to‑head, cross‑study comparable, or class‑level biological activity data (e.g., Kᵢ, IC₅₀, EC₅₀, or selectivity ratios) were identified for N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide (CAS 1286710-72-2). The only retrievable physicochemical properties are molecular formula (C₁₂H₁₆FNO₃S) and molecular weight (273.33 g/mol) . In contrast, structurally related fluorinated benzenesulfonamides such as N‑cyclopropyl‑3‑fluorobenzenesulfonamide (CAS 930978‑56‑6) have documented carbonic anhydrase inhibition constants (e.g., Kᵢ values in the low nanomolar range against hCA II and tumor‑associated isoforms) [1]. The complete lack of comparable data for CAS 1286710-72-2 means that no quantitative differentiation claim can be made at this time. The evidence gap itself constitutes the most critical piece of decision‑support information for procurement: any substitution or selection decision based on structural analogy alone carries unquantified risk of altered potency, selectivity, or pharmacokinetics.

Medicinal Chemistry Carbonic Anhydrase Inhibition Chemical Probe Procurement

Prudent Application Scenarios for N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide (CAS 1286710-72-2) Based on Current Evidence Level


Internal Medicinal Chemistry SAR Exploration Where Baseline Activity Data Are First Generated In‑House

Given the complete absence of published biological activity data , the most scientifically defensible use of CAS 1286710-72-2 is as a structurally novel starting point in an internal structure‑activity relationship (SAR) campaign targeting sulfonamide‑sensitive enzymes (e.g., carbonic anhydrases or other zinc‑dependent targets). In this scenario, the compound is procured alongside its closest commercially available analogs (e.g., N‑cyclopropyl‑3‑fluorobenzenesulfonamide and N‑(2‑cyclopropyl‑2‑hydroxypropyl)‑4‑ethoxy‑3‑fluorobenzenesulfonamide) to enable direct, head‑to‑head biochemical profiling within the same assay platform. The resulting data then establish the compound's differentiation or lack thereof, thereby converting an evidence gap into actionable knowledge.

Chemical Probe Qualification Workflows Requiring Full De‑Novo Characterization

For organizations developing chemical probes under frameworks such as the Chemical Probes Portal criteria, CAS 1286710-72-2 represents a candidate that requires complete de‑novo characterization—including in‑vitro potency determination, selectivity profiling against related enzyme isoforms, and cellular target engagement assays—before it can be considered a qualified probe. Procurement is appropriate only when the user has the infrastructure and intent to generate these data, because no pre‑existing evidence can support claims of potency, selectivity, or cellular activity . In this context, the compound's value lies in its unexplored structural space (cyclopropyl‑hydroxypropyl side‑chain combined with a mono‑fluorinated phenylsulfonamide) which may offer intellectual property advantages or novel interaction modes once characterized.

Negative Control or Orthogonal Chemistry Validation in Enzyme Inhibition Assays

If ongoing research programs utilize related fluorinated benzenesulfonamides with well‑characterized inhibitory profiles against specific carbonic anhydrase isoforms [1], CAS 1286710-72-2 could be procured as a structurally matched but pharmacologically uncharacterized comparator to test the robustness of assay selectivity windows. Its use as a negative or orthogonal control, however, must be accompanied by caution: without its own activity data, it cannot be presumed inactive or selective. The procurement decision must therefore be paired with a plan to determine its own inhibitory profile in the same assay system.

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